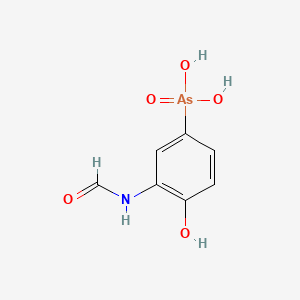

3-Formamido-4-hydroxyphenylarsonic acid

Description

3-Formamido-4-hydroxyphenylarsonic acid (CAS: 262-085-2) is an organoarsenic compound characterized by a phenyl ring substituted with a hydroxyl group (-OH) at the para position, a formamido group (-NHCHO) at the meta position, and an arsonic acid (-AsO₃H₂) group. It is also known by synonyms such as Treparsol, Formophenarsine, and Formophenarson . Historically, it has been explored in medicinal chemistry due to its arsenic-based structure, though modern regulations restrict its use due to toxicity concerns. The compound is listed under Annex XVII of the EU REACH regulation, limiting its concentration to ≤0.1% in products .

Properties

CAS No. |

60154-16-7 |

|---|---|

Molecular Formula |

C7H8AsNO5 |

Molecular Weight |

261.06 g/mol |

IUPAC Name |

(3-formamido-4-hydroxyphenyl)arsonic acid |

InChI |

InChI=1S/C7H8AsNO5/c10-4-9-6-3-5(8(12,13)14)1-2-7(6)11/h1-4,11H,(H,9,10)(H2,12,13,14) |

InChI Key |

MRRBSAJNXHXCBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)NC=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formamido-4-hydroxyphenylarsonic acid typically involves the reaction of 4-hydroxyphenylarsonic acid with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the formamido group on the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Formamido-4-hydroxyphenylarsonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different arsenic-containing species.

Reduction: Reduction reactions can convert the arsenic atom to different oxidation states.

Substitution: The formamido and hydroxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while reduction can produce arsenic hydrides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 3-Formamido-4-hydroxyphenylarsonic acid derivatives as anticancer agents. Research indicates that these compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, derivatives have shown promising results in reducing the viability of non-small cell lung cancer (NSCLC) cell lines when compared to standard chemotherapeutic agents like doxorubicin and cisplatin . The structure-dependent activity of these compounds suggests that modifications can enhance their efficacy and selectivity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various multidrug-resistant bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of cellular processes in pathogens, which could lead to new treatments for infections that are currently difficult to manage .

Environmental Science

Microbial Transformation Studies

Research into the microbial transformation of related compounds, such as 3-nitro-4-hydroxybenzene arsonic acid (roxarsone), has provided insights into the environmental fate of arsenic-containing compounds. Studies have shown that certain microorganisms can transform these compounds into less toxic forms, contributing to bioremediation efforts in contaminated environments . Understanding these processes is crucial for developing strategies to mitigate arsenic pollution in agricultural settings.

Agricultural Applications

Use as a Growth Promoter

Historically, similar compounds have been used as growth promoters in livestock feed. This compound and its derivatives have been explored for their potential to enhance growth rates and feed efficiency in poultry and swine. However, concerns regarding the accumulation of arsenic in animal products and its implications for human health have led to increased scrutiny and regulation of such practices .

Case Studies

Mechanism of Action

The mechanism of action of 3-Formamido-4-hydroxyphenylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can bind to thiol groups in proteins, affecting their function. This interaction can lead to the inhibition of specific enzymes and disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organoarsenic compounds with phenylarsonic acid backbones and substituted functional groups share structural similarities but exhibit distinct chemical, regulatory, and functional profiles. Below is a detailed comparison:

3-Amino-4-hydroxyphenylarsonic Acid

- Structure: Differs by replacing the formamido group (-NHCHO) with an amino group (-NH₂) at the meta position.

- Synthesis : Produced via reduction of 4-hydroxy-3-nitrophenylarsonic acid using Na₂S₂O₃ or Fe/NaOH, followed by acetylation to form derivatives .

- Applications : Used as an intermediate in synthesizing arsenic-based drugs like acetarsol .

- Spectroscopy : Calibration curves for UV-Vis analysis (λmax ~ 500 nm) have been established, with absorption profiles distinct from its acetylated derivatives .

- Regulatory Status: Not explicitly restricted under REACH, unlike its formamido analog .

3-Methylamino-4-hydroxyphenylarsonic Acid

- Structure: Contains a methylamino group (-NHCH₃) instead of formamido.

- Synthesis: Prepared by reacting 3-amino-4-hydroxyphenylarsonic acid with methylating agents (e.g., CH₃I) under alkaline conditions .

- Properties: Increased lipophilicity compared to the amino or formamido derivatives, influencing bioavailability.

4-Acetamidophenylarsonic Acid

- Structure : Features an acetamido group (-NHCOCH₃) at the para position instead of meta-hydroxyl and formamido groups.

- Regulatory Status: Not listed under REACH Annex XVII, suggesting differing risk assessments compared to 3-formamido derivatives .

3-Amino-4-(2-hydroxyethoxy)phenylarsonic Acid

- Structure : Replaces the hydroxyl group with a 2-hydroxyethoxy (-OCH₂CH₂OH) substituent.

- Applications : Explored for enhanced solubility in aqueous systems due to the ether linkage .

Data Table: Key Comparative Properties

Research Findings and Functional Insights

- Toxicity and Regulation: The formamido derivative’s restriction under REACH highlights its higher environmental or health risks compared to amino or acetamido analogs .

- Structural-Activity Relationships :

- Spectroscopic Differentiation: UV-Vis and NMR spectra reliably distinguish between formamido, amino, and acetamido derivatives, aiding in quality control .

Biological Activity

3-Formamido-4-hydroxyphenylarsonic acid, commonly known as roxarsone, is an organic arsenical compound that has garnered attention for its biological activity, particularly in relation to its effects on microbial communities and potential toxicity. This article explores the compound's biological activity, focusing on its microbial transformations, toxicity assessments, and implications for environmental health.

Chemical Structure and Properties

Roxarsone has the chemical formula CHAsNO and is structurally related to other arsenical compounds. Its structure includes a phenolic group that contributes to its reactivity and interaction with biological systems.

Microbial Transformation

Roxarsone is subject to microbial transformation, which plays a crucial role in its environmental fate. Studies have shown that specific bacterial strains, such as Clostridium sp., can metabolize roxarsone into less toxic forms or even inorganic arsenic.

Key Findings

- Anaerobic Growth : Research indicates that Clostridium sp. shows enhanced anaerobic growth in the presence of roxarsone, suggesting a potential for bioremediation applications .

- Enzymatic Activity : The respiratory arsenate reductase (Arr) system in these bacteria may be constitutively expressed when exposed to roxarsone, facilitating its reduction to less harmful species .

Toxicity Assessments

The toxicity of roxarsone has been evaluated in various studies, revealing significant concerns regarding its chronic effects on health and the environment.

Chronic Toxicity Studies

- A study published in 1963 assessed the chronic toxicity of roxarsone, indicating adverse effects on health when administered over extended periods .

- Another investigation highlighted the potential for roxarsone to inhibit microbial activity in groundwater ecosystems, raising concerns about its impact on natural biogeochemical cycles .

Biodegradation Potential

Research has demonstrated that certain bacterial communities can effectively degrade roxarsone, converting it into non-toxic metabolites. This biodegradation process is essential for mitigating the environmental impacts of arsenical compounds.

Biodegradation Case Study

- A study investigated the biodegradation of roxarsone by a bacterial community from underground water sources. The findings indicated that these bacteria could transform roxarsone into 3-amino-4-hydroxyphenylarsonic acid (HAPA) and inorganic arsenic, showcasing the potential for natural attenuation processes .

Environmental Implications

The biological activity of roxarsone has significant implications for environmental health. Its use as a feed additive in livestock has raised concerns about the accumulation of arsenic in agricultural systems and subsequent entry into food chains.

Regulatory Considerations

Q & A

Q. What are the established synthetic pathways for 3-Formamido-4-hydroxyphenylarsonic acid, and how do reaction conditions influence yield and purity?

The synthesis typically begins with nitration of 4-chlorophenylarsonic acid using HNO₃/H₂SO₄ to yield 4-chloro-3-nitrophenylarsonic acid. Subsequent hydrolysis with 33% aqueous NaOH at 100°C produces 4-hydroxy-3-nitrophenylarsonic acid. Reduction of the nitro group using Na₂S₂O₃ or Fe/NaOH yields 3-amino-4-hydroxyphenylarsonic acid. Acetylation with acetic anhydride then forms the final product, this compound. Variations in reducing agents (e.g., Na₂S₂O₃ vs. Fe/NaOH) may affect reaction efficiency and by-product formation, necessitating optimization via thin-layer chromatography (TLC) or HPLC for purity validation .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

High-performance liquid chromatography (HPLC) with UV detection is effective for monitoring reaction progress and assessing purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the formamido (-NHCHO) and arsenic acid (-AsO₃H₂) moieties. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For arsenic speciation, inductively coupled plasma mass spectrometry (ICP-MS) or ion chromatography coupled with ICP-MS is recommended .

Q. How should researchers handle safety and regulatory considerations for this compound?

this compound is restricted under REACH Annex XVII due to its arsenic content (≤0.1% permissible in mixtures). Researchers must adhere to institutional protocols for arsenic handling, including fume hood use, personal protective equipment (PPE), and waste disposal compliant with local regulations. Safety data sheets (SDS) should be consulted for hazard classification and emergency procedures .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Arsenic-containing compounds are prone to hydrolysis and oxidation. Stability studies should involve accelerated degradation testing (e.g., 40–80°C, pH 1–13) with periodic sampling. Degradation products, such as inorganic arsenic species (e.g., arsenate, arsenite), can be quantified using ICP-MS or ion-pair chromatography. For example, acidic conditions may hydrolyze the formamido group, releasing ammonia and forming 3-amino-4-hydroxyphenylarsonic acid, while alkaline conditions could promote arsenic-oxygen bond cleavage .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in nitro group reduction steps?

Batch variability often arises from incomplete reduction or side reactions during nitro-to-amine conversion. Design of experiments (DoE) approaches, such as factorial designs, can optimize parameters like reducing agent concentration, temperature, and reaction time. Comparative studies between Na₂S₂O₃ (a milder reductant) and Fe/NaOH (more aggressive) may reveal trade-offs in yield vs. purity. Post-reduction purification via recrystallization or column chromatography is critical .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may stem from solvent effects, tautomerism, or impurities. Researchers should replicate published procedures rigorously and cross-validate results using orthogonal methods. For example, variable-temperature NMR can identify dynamic processes, while X-ray crystallography provides definitive structural confirmation. Collaborative data sharing via platforms like ChemSpider (ID: 1908 for related analogs) aids in resolving ambiguities .

Q. What methodologies are suitable for studying the compound’s interactions with biological macromolecules (e.g., proteins, DNA)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For mechanistic insights, molecular docking simulations paired with fluorescence quenching assays (using tryptophan residues as probes) are effective. Arsenic’s electrophilic nature may facilitate interactions with thiol groups in proteins, necessitating assays like Ellman’s test for free sulfhydryl quantification .

Q. How can researchers address challenges in detecting low-concentration arsenic species in complex matrices?

Sample preparation is critical. Solid-phase extraction (SPE) with arsenic-specific resins (e.g., thiol-modified silica) pre-concentrates the analyte while removing interferents. Speciation analysis via hyphenated techniques like HPLC-ICP-MS ensures sensitivity and selectivity. Method validation should include spike-recovery experiments and comparison with certified reference materials (CRMs) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Non-linear regression models (e.g., log-logistic or Hill equations) are suitable for dose-response curves. Software like GraphPad Prism or R packages (drc, nplr) facilitate parameter estimation (EC₅₀, Hill slope). For high-throughput data, machine learning algorithms (random forests, neural networks) can identify non-linear patterns and confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.